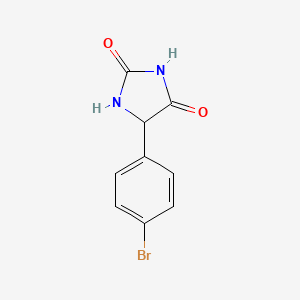

5-(4-Bromophenyl)imidazolidine-2,4-dione

Description

The Imidazolidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities. researchgate.netrjpn.org The versatility of the hydantoin core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities. nih.govceon.rsmdpi.com

The history of the imidazolidine-2,4-dione scaffold dates back to the 19th century. It was first isolated in 1861 by German chemist Adolf von Baeyer during his research on uric acid. atamanchemicals.commdpi.com A key early synthesis was developed by Friedrich Urech in 1873, who prepared 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674). atamanchemicals.com A significant advancement in hydantoin synthesis was the Bucherer–Bergs reaction, which involves the condensation of a cyanohydrin with ammonium (B1175870) carbonate. atamanchemicals.com

The therapeutic potential of hydantoin derivatives was realized in the 20th century, most notably with the discovery of the anticonvulsant properties of Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione). This discovery marked the beginning of the modern era of rational drug design for epilepsy and established the hydantoin scaffold as a cornerstone in the development of central nervous system agents. researchgate.net Since then, the scaffold has been incorporated into a multitude of compounds investigated for a wide range of diseases, solidifying its evolution from a simple heterocyclic compound to a fundamental building block in modern drug discovery. rjpn.orgresearchgate.net

| Year | Milestone | Significance |

| 1861 | Adolf von Baeyer first isolates hydantoin. atamanchemicals.commdpi.com | Foundational discovery of the core chemical structure. |

| 1873 | Friedrich Urech synthesizes 5-methylhydantoin. atamanchemicals.com | Development of an early, key synthetic route. |

| 1908 | Heinrich Biltz synthesizes Phenytoin. | Creation of a compound that would later become a major drug. |

| 1938 | Putnam and Merritt discover the anticonvulsant activity of Phenytoin. | Landmark discovery establishing the therapeutic potential of hydantoins. |

| Present | The hydantoin scaffold is widely used in medicinal chemistry. researchgate.netrjpn.org | Recognized as a privileged structure for developing drugs against various diseases. |

The core of 5-(4-Bromophenyl)imidazolidine-2,4-dione is the imidazolidine-2,4-dione ring. This is a five-membered heterocyclic system containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. atamanchemicals.comwikipedia.org It is a saturated C₃N₂ ring, structurally a cyclic derivative of urea (B33335). atamanchemicals.comwikipedia.org The ring system is nearly planar, a feature that contributes to its ability to interact with biological targets. nih.gov

Key structural features include:

A Heterocyclic Core: The ring is an example of an aminal, specifically a diazolidine. wikipedia.org

Two Carbonyl Groups: The ketone groups at C2 and C4 positions act as hydrogen bond acceptors, which is crucial for binding to biological receptors.

Two Nitrogen Atoms: The nitrogen atoms (N1 and N3) can act as hydrogen bond donors. The N-H protons are acidic and can be substituted, providing key points for chemical modification. nih.gov

Substitution Points: The carbon at the 5-position is a common site for substitution, which significantly influences the compound's biological activity. In the case of the title compound, this position is occupied by a 4-bromophenyl group.

These features create a molecule with a specific three-dimensional shape and distribution of electrons, allowing it to fit into the active sites of various enzymes and receptors.

Significance of Bromophenyl Substituents in Chemical Compound Design

The introduction of a bromine atom into a molecular structure, a strategy often termed "bromination," is a widely used tactic in drug design to modulate a compound's pharmacological profile. The bromophenyl substituent in this compound is not merely a placeholder; it is a functional group chosen to enhance specific properties of the molecule.

The significance of bromine in compound design can be attributed to several factors:

Halogen Bonding: Bromine can participate in halogen bonds, which are non-covalent interactions between the electron-deficient region of the halogen (the "sigma-hole") and an electron-rich atom. semanticscholar.org These interactions can favorably influence drug-target binding, enhancing potency and selectivity.

Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the molecule. This can improve the compound's ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system. researchgate.net

Metabolic Stability: The presence of a halogen can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life and duration of action. semanticscholar.org

Increased Potency: Modification with bromine has been shown to enhance therapeutic activity. For instance, in the development of endothelin receptor antagonists, the introduction of a 5-bromo substituent on a pyrimidine (B1678525) ring led to an improved affinity for the ETₐ receptor. acs.org

Overview of Research Trajectories for this compound and Related Derivatives

Research on this compound and structurally related compounds spans several therapeutic areas, leveraging the combined properties of the hydantoin scaffold and the bromophenyl group. The primary research trajectories focus on developing inhibitors for specific enzymes and agents for cancer therapy.

One major area of investigation is the development of enzyme inhibitors. For example, the imidazolidine-2,4-dione scaffold has been used as a basis for designing selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for treating type 2 diabetes and obesity. nih.gov While this research did not specifically use a bromophenyl group, it establishes the utility of the core scaffold for creating potent and selective inhibitors.

In the field of oncology, derivatives containing both bromophenyl and hydantoin-like moieties have shown promise. Studies on bromophenol hybrids have led to the discovery of compounds that induce apoptosis in cancer cells through ROS-mediated pathways. mdpi.com For example, a series of compounds where a bromophenyl group was part of a larger molecular structure demonstrated significant inhibitory activity against human cancer cell lines. mdpi.com Other research has explored imidazolidine-2,4-dione hybrids that show broad-spectrum cytotoxic activity against various cancer cell lines. researchgate.net The inclusion of the bromophenyl group in such derivatives is often a deliberate strategy to enhance anticancer efficacy.

The table below summarizes research findings on compounds related to the imidazolidine-2,4-dione scaffold, highlighting the diverse biological activities being explored.

| Compound Class/Derivative | Biological Target/Activity | Key Findings | Reference |

| Imidazolidine-2,4-dione Derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition | Identified selective inhibitors for PTP1B, a target for diabetes. | nih.gov |

| (z)-5-Benzylidene-3-[4-(4-bromo-phenyl)-thiazol-2-yl]-2-thioxo-imidazolidin-4-one | Antitumor Activity | Showed remarkable broad-spectrum cytotoxic activity. | researchgate.net |

| Bromophenol Hybrids with N-containing heterocycles | Anticancer (A549 cells) | Induced cell cycle arrest and apoptosis through a ROS-mediated pathway. | mdpi.com |

| 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | Anti-inflammatory Activity | Reported to have potential in treating inflammatory/autoimmune diseases. | researchgate.net |

| N-[5-(4-Bromophenyl)...]pyrimidine derivatives | Endothelin Receptor Antagonism | The 5-bromo substituent improved affinity for the ETₐ receptor. | acs.org |

These research trajectories underscore a clear strategy in medicinal chemistry: combining a proven heterocyclic scaffold like imidazolidine-2,4-dione with a functionally significant substituent like the bromophenyl group to create novel chemical entities with potent and targeted biological activities.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRHMDVCJFYNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388062 | |

| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37944-78-8 | |

| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Bromophenyl Imidazolidine 2,4 Dione

Established Synthetic Routes to the Imidazolidine-2,4-dione Core

The formation of the hydantoin (B18101) ring is achievable through several classical and modern synthetic reactions. These routes typically involve the construction of the five-membered ring from acyclic precursors.

Cyclization Reactions of Amino Acids and Derivatives

One of the foundational methods for synthesizing hydantoins is the Urech hydantoin synthesis, which utilizes amino acids as starting materials. researchgate.netresearchgate.net In this process, an α-amino acid is treated with potassium cyanate (B1221674) and an acid. The reaction proceeds through the formation of an intermediate ureido derivative, which subsequently undergoes acid-catalyzed intramolecular cyclization to yield the desired hydantoin product. researchgate.netresearchgate.net This method is versatile and provides access to a variety of biologically significant hydantoin derivatives. researchgate.net

Another related approach, often referred to as the Read reaction, involves the reaction of α-amino acids or their corresponding nitriles with inorganic isocyanates. mdpi.com Modifications of this reaction include the use of α-amino esters, which can react with isocyanates to form ureido acids that are then cyclized. mdpi.comnih.gov Furthermore, N-(protected aminoacyl)urea derivatives or N-(1-benzotriazolecarbonyl)-amino acid amides can be cyclized, often under basic conditions, to form 3,5-disubstituted hydantoins. mdpi.com

Condensation Reactions Utilizing Aromatic Aldehydes

The Bucherer–Bergs reaction is a prominent multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins. mdpi.com This method involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate in a solvent like aqueous ethanol. mdpi.com The reaction works well for a wide range of aliphatic and aromatic aldehydes, making it a direct and efficient route to 5-arylhydantoins. mdpi.comceon.rs The mechanism is generally accepted to proceed through the formation of an α-amino nitrile intermediate. mdpi.com

Alternatively, aromatic aldehydes can undergo condensation reactions with the pre-formed hydantoin ring itself. sciencemadness.org This Knoevenagel-type condensation typically occurs at the C-5 methylene (B1212753) group of hydantoin, yielding a 5-arylidenehydantoin. sciencemadness.orgacs.org This unsaturated product can then be subjected to subsequent reduction reactions to afford the saturated 5-arylhydantoin. The condensation can be facilitated by various catalysts, including monoalkanolamines in an aqueous or alcoholic medium. google.com

Reactions Involving Arylglyoxal Hydrates and Ureas

A more recent development in hydantoin synthesis is the acid-catalyzed condensation of arylglyoxals or their hydrates with ureas. nih.gov This approach provides a direct route to 5-monosubstituted hydantoins. rsc.org Notably, this reaction can be rendered enantioselective by employing a chiral phosphoric acid as the catalyst, leading to the formation of enantioenriched hydantoins in high yields. nih.govresearchgate.net Mechanistic studies suggest the reaction may proceed through the formation of a vicinal diol intermediate, followed by a 1,2-hydride migration, or via the face-selective protonation of a transient enol-type intermediate, which determines the stereochemical outcome. nih.gov This method has been shown to be effective for a variety of substituted aryl glyoxals. researchgate.net

Specific Synthetic Approaches for 5-(4-Bromophenyl)imidazolidine-2,4-dione

The incorporation of the 4-bromophenyl group at the C-5 position can be achieved by applying the general synthetic routes using specific brominated precursors.

Detailed Reaction Pathways for Bromophenyl Incorporation

The most direct pathway to synthesize this compound is the Bucherer-Bergs reaction, utilizing 4-bromobenzaldehyde (B125591) as the aldehyde component. This multicomponent reaction combines 4-bromobenzaldehyde, a cyanide source (e.g., KCN), and ammonium carbonate to construct the target molecule in a single step.

Another highly effective modern approach is the enantioselective condensation of 4-bromophenylglyoxal monohydrate with urea (B33335). researchgate.net This reaction, catalyzed by a chiral phosphoric acid, demonstrates that aryl rings with moderately electron-deficient substituents like bromine are well-tolerated. The reaction proceeds in high yield to furnish the desired this compound. researchgate.net

A summary of representative reaction conditions for this transformation with various substituted arylglyoxals is presented in the table below.

| Entry | Aryl Group (Ar) in Ar-CHO | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | 4-F-Ph | 98 | 91:9 |

| 2 | 4-Cl-Ph | 99 | 91:9 |

| 3 | 4-Br-Ph | 99 | 90:10 |

| 4 | 4-I-Ph | 96 | 90:10 |

| 5 | 4-CF3-Ph | 98 | 90:10 |

| 6 | 4-NO2-Ph | 95 | 85:15 |

| Table based on data from a study on enantioselective synthesis of hydantoins. researchgate.net |

Additionally, a synthetic route starting from the corresponding amino acid, 4-bromophenylglycine, can be employed. This amino acid can be subjected to the Urech or Read synthesis conditions, reacting with a cyanate source followed by acid-mediated cyclization to form the hydantoin ring. researchgate.netmdpi.com

Conversion Reactions from Precursor Diastereomers

In stereoselective syntheses of 5-substituted hydantoins where a new chiral center is formed at the C-5 position, mixtures of diastereomers can arise if a chiral auxiliary or a pre-existing stereocenter is present in the molecule. While specific literature detailing the conversion of diastereomers for this compound is not prevalent, the general chemical principles of hydantoins can be applied.

The hydrogen atom at the C-5 position of the hydantoin ring can exhibit some degree of acidity. Under basic conditions, this proton can be abstracted to form a stabilized carbanion or enolate. Reprotonation of this intermediate can lead to inversion of the stereocenter, a process known as epimerization. This chemical behavior provides a potential pathway for converting an undesired diastereomer into the desired one, or for equilibrating a mixture to favor the thermodynamically more stable isomer. The specific conditions required, such as the choice of base and solvent, would need to be empirically determined to achieve efficient conversion without promoting undesired side reactions.

Advanced Synthetic Strategies and Green Chemistry Principles

The synthesis of this compound, a member of the hydantoin family, has benefited from modern synthetic methodologies that prioritize efficiency, atom economy, and reduced environmental impact. These strategies include one-pot procedures and microwave-assisted techniques, which offer significant advantages over classical multi-step methods.

One-Pot Synthesis Protocols

One-pot multicomponent reactions are highly valued in synthetic chemistry for their ability to construct complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. The Bucherer-Bergs reaction stands as a classic and efficient one-pot method for the synthesis of 5-substituted hydantoins. wikipedia.orgnih.govencyclopedia.pub This reaction typically involves the condensation of an aldehyde or ketone, an alkali metal cyanide (like potassium cyanide), and ammonium carbonate. researchgate.netorganic-chemistry.org

For the synthesis of this compound, the process commences with 4-bromobenzaldehyde. The reaction mechanism is proposed to proceed through the initial formation of an aminonitrile intermediate from the aldehyde, which then undergoes cyclization upon reaction with cyanate (derived from ammonium carbonate) to yield the final hydantoin product. nih.gov This method is advantageous due to the ready availability of starting materials and the straightforward procedure that often results in crystalline products that are easily purified. nih.gov

Table 1: Bucherer-Bergs Synthesis of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. rasayanjournal.co.in These benefits are attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis has been successfully applied to the preparation of hydantoin derivatives, offering a greener alternative to conventional heating methods by reducing reaction times from hours to minutes. ucl.ac.benih.gov

In the context of this compound synthesis, microwave activation can be applied to reactions like the condensation of a suitable precursor with urea or its derivatives. ucl.ac.be For instance, the reaction of benzil (B1666583) with urea to form 5,5-diphenylhydantoin (phenytoin) is significantly accelerated under microwave irradiation, completing in 30 minutes compared to 2 hours under thermal conditions. ucl.ac.be A similar approach, starting from 4-bromobenzil or related precursors, can be envisioned for the target compound. This rapid, energy-efficient method aligns with the principles of green chemistry by minimizing energy consumption and potentially allowing for solvent-free reaction conditions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Standard laboratory setup | ucl.ac.be |

Derivatization and Functionalization Strategies for this compound

The this compound core possesses several reactive sites that allow for extensive derivatization. The two nitrogen atoms (N-1 and N-3) of the hydantoin ring and the carbon at the C-5 position are primary targets for functionalization, enabling the creation of a large library of structurally diverse compounds.

Modification at Nitrogen Atoms (N-3 and N-1)

The acidic N-H protons at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring can be readily substituted through various N-alkylation and N-arylation reactions. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.

N-Alkylation: This is typically achieved by treating the hydantoin with an alkyl halide in the presence of a base. The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by the reaction conditions and the nature of the substituents on the hydantoin ring.

N-Arylation: Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam (CEL) coupling, provide an effective means to introduce aryl groups onto the nitrogen atoms. beilstein-journals.orgnih.govresearchgate.net These reactions often utilize arylboronic acids or their derivatives as the aryl source and can be performed under relatively mild conditions. The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired N-arylated products. researchgate.net

Table 3: General Strategies for N-Functionalization of Hydantoins

| Reaction Type | Reagents | Position(s) Modified | Description |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-1 and/or N-3 | Introduction of alkyl chains. |

Substitutions at the C-5 Position of the Imidazolidine (B613845) Ring

While the 4-bromophenyl group is integral to the parent compound, the synthesis of analogs with different C-5 substituents is a common strategy to explore structure-activity relationships. This is generally accomplished by employing different starting materials in the initial ring-forming reaction rather than by direct substitution on the pre-formed 5-(4-bromophenyl) derivative.

However, a notable method for direct functionalization at the C-5 position involves the use of a 5-halo-hydantoin intermediate. For instance, a patented process describes the reaction of a 5-unsubstituted hydantoin with a halogenating agent to produce a 5-halohydantoin. google.com This intermediate can then undergo a Friedel-Crafts-type reaction with an aromatic compound, such as a phenol (B47542) derivative, to yield the desired 5-arylhydantoin. This approach allows for the direct introduction of various aryl moieties at the C-5 position. researchgate.net

Formation of Spiro-Imidazolidine-2,4-dione Derivatives

Spiro-imidazolidine-2,4-diones are a fascinating class of compounds where the C-5 carbon of the hydantoin ring is also a part of another ring system. These structures are of significant interest in medicinal chemistry.

One synthetic route to spiro-hydantoins involves the Knoevenagel condensation of a ketone (such as fluorenone or indanone) with imidazolidine-2,4-dione. ijacskros.com Another powerful method is the Diels-Alder reaction, a [4+2] cycloaddition, which can be used to construct spirocyclic systems. This strategy involves the reaction of a 5-methylidene-hydantoin (acting as a dienophile) with a suitable diene, such as cyclopentadiene (B3395910) or isoprene. nih.gov The reaction often proceeds with high regio- and stereoselectivity, yielding complex spiro-fused hydantoins. nih.gov A variation involves the reaction of 5-arylidene imidazolidine-2,4-diones with diazomethane, which results in the formation of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

Table 4: Methods for the Synthesis of Spiro-Imidazolidine-2,4-diones

| Method | Key Intermediates | Resulting Spiro System | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Ketone + Hydantoin | Spiro-fused carbocyclic systems | ijacskros.com |

| Diels-Alder Reaction | 5-Methylidene-hydantoin + Diene | Spiro-norbornene and related systems | nih.gov |

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of the substituted phenyl ring at the C5 position and the reactive N-H groups within the hydantoin core. Mechanistic studies, often conducted on analogous 5-arylhydantoins, provide significant insights into the pathways of its synthesis and subsequent transformations. These investigations are crucial for optimizing reaction conditions and predicting the formation of various derivatives.

Mechanism of Synthesis via the Bucherer-Bergs Reaction

The primary route to this compound is the Bucherer-Bergs reaction, a multicomponent process starting from 4-bromobenzaldehyde, a cyanide source (like potassium cyanide), and ammonium carbonate. wikipedia.orgorganic-chemistry.org The mechanism of this reaction is a well-established sequence of equilibria and nucleophilic additions. alfa-chemistry.comnih.gov

The reaction commences with the formation of an aminonitrile intermediate. Initially, 4-bromobenzaldehyde reacts with ammonia (B1221849), derived from ammonium carbonate, to form an imine. Concurrently, the aldehyde can react with cyanide to form a cyanohydrin. The subsequent reaction between these species or the direct reaction of the imine with cyanide yields 2-amino-2-(4-bromophenyl)acetonitrile. alfa-chemistry.comnih.gov

The key steps of the proposed mechanism are as follows:

Formation of the Aminonitrile: The reaction is initiated by the condensation of 4-bromobenzaldehyde with ammonia to form an imine, which is then attacked by a cyanide ion to produce the α-aminonitrile, 2-amino-2-(4-bromophenyl)acetonitrile. jsynthchem.com Alternatively, the aldehyde can first form a cyanohydrin, which then reacts with ammonia. alfa-chemistry.com

Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also generated from ammonium carbonate), leading to the formation of a cyano-containing carbamic acid intermediate. wikipedia.orgalfa-chemistry.com

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization. There are two plausible pathways for the ring closure:

Path A: The carbamic acid cyclizes to a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, possibly through an isocyanate, to form the final hydantoin ring structure. wikipedia.orgalfa-chemistry.com

Path B: An alternative mechanism suggests the formation of a carbamide intermediate, which then cyclizes via the addition of the amino group to the nitrile, forming a 4-imino-2-oxoimidazolidine ring that subsequently hydrolyzes to the hydantoin. nih.gov

The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the electrophilicity of the starting aldehyde's carbonyl carbon, potentially affecting the rates of the initial condensation and cyanohydrin formation steps.

Mechanism of Hydrolytic Ring Opening

The imidazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of a hydantoic acid derivative. Mechanistic studies on analogous 3-arylimidazolidine-2,4-diones reveal that the reaction proceeds via a rate-determining nucleophilic attack of a hydroxide (B78521) ion. rsc.org

Under strongly alkaline conditions (pH > 11.5), the hydantoin ring undergoes deprotonation at the N3 position to form an unreactive anion, which slows the rate of hydrolysis. rsc.org However, in mildly alkaline media, the reaction rate shows a first-order dependence on the hydroxide ion concentration. rsc.org

The proposed mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the hydantoin ring (typically the C4 position). This is generally the rate-determining step.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the opening of the imidazolidine ring to form the corresponding 5-(4-bromophenyl)hydantoic acid salt.

Kinetic studies on the hydrolysis of related 3-arylhydantoins provide valuable data that can be extrapolated to the 5-(4-bromophenyl) derivative.

| Kinetic Parameter | Value/Observation | Mechanistic Implication |

|---|---|---|

| Hammett Parameter (ρ) | 0.8 | Indicates that electron-withdrawing substituents on the aryl ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. |

| Deuterium Isotope Solvent Effect (kH₂O/kD₂O) | ~0.7 | A low value consistent with a rate-determining step involving nucleophilic attack by the hydroxide ion rather than proton transfer. |

| Entropy of Activation (ΔS‡) | -30 to -20 cal mol-1 K-1 | Markedly negative values suggest a highly ordered transition state, which is characteristic of a bimolecular reaction like the attack of OH- on the hydantoin ring. |

These data strongly support a mechanism where the rate-determining step is the nucleophilic addition of the hydroxide ion to a carbonyl group of the hydantoin ring. rsc.org

Mechanism of N-Alkylation

The nitrogen atoms at the N1 and N3 positions of the this compound ring can undergo nucleophilic substitution, most commonly alkylation. The regioselectivity of this transformation is a key mechanistic aspect. The proton on the N3 nitrogen is generally more acidic than the one on N1, due to its position between two carbonyl groups (imidic proton). Consequently, under standard basic conditions, alkylation preferentially occurs at the N3 position. jst.go.jp

The mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from either N1 or N3 to form a hydantoin anion. Due to higher acidity, the N3 proton is typically removed more readily.

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the alkylating agent (e.g., an alkyl halide) in an SN2 reaction.

However, N1-selective alkylation can be achieved under specific reaction conditions. Studies on phenytoin (B1677684) (5,5-diphenylhydantoin) have shown that using potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. jst.go.jp The exact mechanism for this reversal in regioselectivity is not fully elucidated but may involve the nature of the ion pair formed between the hydantoin anion and the potassium cation in the specific solvent environment, potentially sterically hindering the N3 position or increasing the nucleophilicity of the N1 position. jst.go.jp

| Reaction Conditions | Major Product | Rationale |

|---|---|---|

| Standard bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF) | N3-Alkylated Hydantoin | Formation of the thermodynamically more stable N3-anion due to higher acidity of the N3-H proton. |

| Potassium bases (e.g., t-BuOK, KHMDS) in THF | N1-Alkylated Hydantoin | Kinetic control or specific ion-pairing effects in THF that favor reaction at the N1 position. |

Spectroscopic Characterization and Structural Elucidation of 5 4 Bromophenyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 5-(4-Bromophenyl)imidazolidine-2,4-dione would be expected to show distinct signals for the protons on the phenyl ring, the methine proton at the 5-position of the imidazolidine (B613845) ring, and the two N-H protons. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton at C5 would likely be a singlet, and the two N-H protons of the hydantoin (B18101) ring would also be expected to appear as singlets, although their chemical shift can be variable depending on the solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.2-7.6 | Doublet |

| Aromatic-H | ~7.0-7.4 | Doublet |

| C5-H | ~5.0-5.5 | Singlet |

| N1-H | Variable | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. One would expect to see signals for the two carbonyl carbons (C2 and C4) of the hydantoin ring, the methine carbon (C5), and the six carbons of the 4-bromophenyl group. The carbonyl carbons would resonate at the downfield end of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2, C4) | ~155-175 |

| Aromatic C-Br | ~120-125 |

| Aromatic C-H | ~128-132 |

| Aromatic C (quaternary) | ~135-140 |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is crucial for identifying the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations, the C=O stretching vibrations of the dione, and various vibrations associated with the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C-H Aromatic Stretch | 3000-3100 |

| C=O Stretch (Amide) | 1700-1780 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of parts of the imidazolidine ring or the bromophenyl group.

Table 4: Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z Value |

|---|---|

| [M]+ (with ⁷⁹Br) | 254 |

| [M]+ (with ⁸¹Br) | 256 |

| [M - HNCO]+ | 211/213 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups. The presence of the bromine atom and the imidazolidine-2,4-dione ring would influence the position and intensity of these absorptions.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π → π* | ~220-280 |

Crystallographic Studies for Three-Dimensional Structure Determination

A single-crystal X-ray diffraction study would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a related compound, 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116), crystallographic studies have shown that the imidazolidine ring is nearly planar. nih.gov A similar planarity would be expected for the 5-(4-Bromophenyl) derivative, with the bromophenyl ring likely being twisted relative to the plane of the hydantoin ring. The crystal packing would be expected to be influenced by hydrogen bonding between the N-H groups and the carbonyl oxygens of adjacent molecules.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Computational Studies of 5 4 Bromophenyl Imidazolidine 2,4 Dione and Its Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that provide insights into the three-dimensional interactions between a ligand, such as 5-(4-Bromophenyl)imidazolidine-2,4-dione, and a biological target at the atomic level. These methods are instrumental in predicting the binding affinity and orientation of a compound within the active site of a protein, which is crucial for its mechanism of action.

Computational docking studies on analogues of this compound, particularly those targeting the androgen receptor (AR), have revealed key ligand-target interactions. For instance, in silico analyses of thiohydantoin derivatives, which are structurally similar to the imidazolidine-2,4-dione core, have been performed to understand their binding modes within the AR ligand-binding pocket. nih.gov These studies predict that the hydantoin (B18101) scaffold can form crucial hydrogen bonds with amino acid residues.

The molecular structure of these compounds allows for both hydrogen bond donor and acceptor interactions. nih.gov For a compound like this compound, the nitrogen atoms in the hydantoin ring can act as hydrogen bond donors, while the carbonyl oxygens can serve as acceptors. The bromophenyl moiety is predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. Such interactions are fundamental to the stability of the ligand-receptor complex and are a primary focus of predictive modeling.

Docking simulations of hydantoin analogues with various biological targets, including the androgen receptor, have helped to delineate their specific binding modes. For example, studies on compounds structurally related to this compound have shown that the phenyl group often orients into a hydrophobic pocket within the receptor. nih.gov

In the context of the androgen receptor, a critical interaction for many antagonists is the formation of a hydrogen bond with key residues such as Gln711 and Arg752. nih.gov The docking poses generated from simulations suggest that the hydantoin core of these molecules is well-positioned to form such interactions. The 4-bromophenyl group at the 5-position of the imidazolidine (B613845) ring is predicted to further anchor the ligand within the binding site through favorable hydrophobic contacts. The table below summarizes typical interactions observed in docking studies of hydantoin analogues with the androgen receptor.

| Interaction Type | Ligand Moiety | Receptor Residues (Example) |

| Hydrogen Bonding | Hydantoin Ring (NH, C=O) | Gln711, Arg752 |

| Hydrophobic Interactions | Bromophenyl Group | Leu704, Trp741, Met745 |

| Pi-Pi Stacking | Phenyl Ring | Phe764 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

QSAR studies have been successfully applied to various classes of hydantoin derivatives to develop predictive models for their biological activities, including anticonvulsant and anticancer effects. nih.govpcbiochemres.com These models are typically generated by correlating a set of calculated molecular descriptors with experimentally determined biological data.

For a series of hydantoin-based androgen receptor modulators, a Multiple Linear Regression (MLR) model was developed to predict their binding affinities. nih.gov The statistical quality of such models is crucial for their predictive power. Key statistical parameters for a representative QSAR model are presented in the table below.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.858 | Indicates that 85.8% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.822 | A measure of the model's predictive ability, determined by leave-one-out cross-validation. |

| F-statistic | High value (not specified) | Indicates the statistical significance of the regression model. |

These parameters suggest a robust model with good predictive capability for the binding affinities of hydantoin analogues. nih.gov

The predictive power of QSAR models stems from the correlation of specific molecular descriptors with the observed pharmacological effects. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties.

In QSAR studies of anticonvulsant 5-arylhydantoins, descriptors like the lowest unoccupied molecular orbital (LUMO) energy and the logarithm of the partition coefficient (log P) have been identified as critical for activity. researchgate.net A lower LUMO energy is often associated with increased reactivity and potential for interaction with biological targets, while log P is a measure of the compound's lipophilicity, which influences its ability to cross cell membranes. The correlation of these descriptors with anticonvulsant activity suggests that both electronic and hydrophobic characteristics are key determinants of the pharmacological effects of these compounds.

Both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are widely used statistical methods in QSAR studies to model the relationship between molecular descriptors and biological activity. MLR is a linear modeling technique that produces an easily interpretable mathematical equation. nih.gov

For instance, a QSAR study on hydantoin analogues as androgen receptor modulators successfully employed MLR to create a predictive model with high statistical reliability (R² = 0.858). nih.gov

Artificial Neural Networks (ANNs) are more complex, non-linear models inspired by the structure of the human brain. ANNs can capture more intricate relationships between descriptors and activity that may be missed by linear methods. In the field of anticancer drug discovery, ANN-based QSAR models have been developed to distinguish between compounds with and without anticancer activity with high accuracy. nih.gov These models use a set of molecular fingerprints or other descriptors as input and are trained to recognize patterns associated with a specific biological outcome. The application of both MLR and ANN allows for a comprehensive QSAR analysis, leveraging the strengths of both linear and non-linear modeling approaches.

Molecular Electrostatic Potential (MESP) Calculations

The Molecular Electrostatic Potential (MESP) is a critical descriptor used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For the parent scaffold, imidazolidine-2,4-dione, MESP calculations show distinct electrostatic regions. The oxygen atoms of the carbonyl groups represent the most negative potential (red and yellow areas), indicating them as primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the nitrogen atoms of the hydantoin ring exhibit a positive potential (blue areas), marking them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Lipophilicity and Other Physicochemical Descriptor Computations

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical property that governs the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods are widely used to predict log P and other important descriptors.

For analogues of this compound, such as 5-phenylhydantoin (B13835) derivatives, lipophilicity has been estimated using computational software like Advanced Chemistry Development (ACD/Labs). researchgate.net These calculations are crucial in the early stages of drug discovery to ensure that a potential drug molecule possesses a suitable balance of hydrophilicity and lipophilicity for oral bioavailability.

Studies on similar heterocyclic structures like thiazolidine-2,4-diones have employed computational tools to predict a full suite of ADMET properties. nih.gov These analyses, often guided by frameworks like Lipinski's Rule of Five, help in identifying compounds with drug-like properties. researchgate.net For this compound, the bromine atom and the phenyl ring would be expected to increase its lipophilicity compared to the unsubstituted imidazolidine-2,4-dione core.

Below is an interactive table of computed physicochemical descriptors for this compound and a related analogue.

Studies on Tautomeric Forms and Conformational Stability

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like imidazolidine-2,4-dione, as different tautomers can exhibit distinct chemical and biological properties. Computational methods, particularly Density Functional Theory (DFT), are invaluable for determining the relative stabilities of possible tautomers.

The imidazolidine-2,4-dione ring can exist in several tautomeric forms, including the diketo, keto-enol, and dienol forms. DFT calculations performed on 5-substituted imidazolidine-2,4-diones have shown that the diketo tautomer is generally the most stable form. edu.krddoaj.org The energy differences between tautomers can be calculated to estimate their equilibrium populations. Understanding the predominant tautomeric form is essential as it dictates the molecule's interaction with biological receptors. researchgate.net

Conformational analysis is also crucial, particularly concerning the orientation of the 5-substituent relative to the hydantoin ring. For 5-aryl hydantoins, the rotational barrier around the single bond connecting the phenyl ring to the C5 atom of the hydantoin ring determines the molecule's preferred three-dimensional shape. X-ray crystallography studies on the related 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116) show that the imidazolidine ring is nearly planar, while the phenyl ring is significantly twisted relative to it. nih.gov Computational energy calculations can map the potential energy surface as a function of this torsion angle to identify the most stable conformers and the energy barriers between them.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transition states and the calculation of activation energies. This knowledge is instrumental in optimizing synthetic routes and understanding reaction outcomes.

The synthesis of 5-arylimidazolidine-2,4-diones can be achieved through various methods, such as the Bucherer-Bergs reaction or by cyclization reactions involving α-amino acids. mdpi.com For instance, the reaction of C-phenylglycine derivatives with isocyanates proceeds through intermediates that cyclize to form the hydantoin ring. mdpi.com

While specific DFT studies on the reaction energetics for this compound are not widely published, theoretical investigations into analogous reactions are common. For example, the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes to form 5-arylidene derivatives is a well-studied reaction. nih.gov Computational modeling of such reactions would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

These theoretical studies can elucidate the role of catalysts, predict the stereochemical outcome, and explain the regioselectivity observed in the synthesis of these heterocyclic compounds.

Preclinical Pharmacological Investigations and Biological Activities of 5 4 Bromophenyl Imidazolidine 2,4 Dione Derivatives

Modulation of N-Formyl Peptide Receptor 2 (FPR2) Activity

The N-formyl peptide receptor 2 (FPR2), also known as ALX/FPR2, is a G protein-coupled receptor that plays a crucial role in the resolution of inflammation nih.gov. The interaction of various ligands with FPR2 can initiate pro-inflammatory or anti-inflammatory signaling cascades, making it a significant target for therapeutic development in inflammatory disorders nih.govresearchgate.net. Derivatives of imidazolidine-2,4-dione have been investigated as potential modulators of FPR2 activity researchgate.net.

Agonist and Antagonist Properties at FPR2

Research has identified several classes of compounds bearing structural similarities to 5-(4-Bromophenyl)imidazolidine-2,4-dione that act as FPR2 agonists. For instance, a series of pyridinone and pyrimidindione derivatives featuring a 4-(bromophenyl)acetamide substituent have been synthesized and evaluated for FPR agonist activity nih.gov. This 4-(bromophenyl)acetamide fragment was found to be essential for the observed activity nih.gov.

Among these, compound 2a (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) emerged as the most active pyridinone derivative, displaying a tenfold preference for FPR2 over FPR1 nih.gov. The majority of the tested pyridinone compounds were identified as mixed FPR1/FPR2 agonists, generally with a moderate preference for FPR2 nih.gov. In contrast, the pyrimidine-2,4-dione derivatives in the same study showed lower agonist activity at FPR receptors nih.gov.

| Compound | Target | Activity (EC50) | Selectivity |

|---|---|---|---|

| Compound 2a | FPR2 | 120 nM | 10-fold preference for FPR2 |

| Compound 2a | FPR1 | 1.6 μM |

Role in Leukocyte Trafficking and Inflammation Pathways

FPR2 is a key player in mediating the resolution of inflammation nih.gov. Agonists of this receptor can influence leukocyte activity and are being explored for the treatment of inflammatory conditions like rheumatoid arthritis nih.gov. In a rat model of rheumatoid arthritis, FPR agonists, including those with the 4-bromophenylacetamide moiety, demonstrated therapeutic potential by increasing the pain threshold and reducing pain hypersensitivity nih.gov. The activation of FPR2 by its ligands can trigger distinct intracellular signaling cascades, which can lead to effects such as chemotaxis and the modulation of inflammatory mediator release mdpi.com. While direct studies on this compound's role in leukocyte trafficking are limited, the agonist activity of structurally related compounds at FPR2 suggests a potential influence on these inflammatory pathways.

Cannabinoid Receptor (CB1) Modulation

The cannabinoid receptor 1 (CB1) is a primary component of the endocannabinoid system, predominantly expressed in the central nervous system. It is a target for therapeutic intervention in a variety of disorders. Derivatives of imidazolidine-2,4-dione, particularly those with diaryl substitutions at the 5-position, have been extensively studied for their interaction with the CB1 receptor nih.govacs.orgresearchgate.net.

Inverse Agonist Properties at CB1 Receptor

Several studies have established that certain derivatives of 5,5-diphenylimidazolidine-2,4-dione and its thio-analogs (thiohydantoins) behave as inverse agonists at the CB1 receptor nih.govacs.org. Inverse agonism at the CB1 receptor has been a strategy for treating conditions such as obesity and related metabolic disorders jbclinpharm.org.

Specifically, research on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones, which are derived from the corresponding hydantoins, confirmed that their function as inverse agonists remains unaffected by the replacement of the oxygen with a sulfur atom at the 2-position nih.govacs.org. Furthermore, a study on di(p-bromophenyl)-imidazolidinedione derivatives found that while they acted as neutral antagonists in rat cerebellum homogenates, they behaved as inverse agonists in CHO cells expressing human CB1 receptors, where they decreased [35S]GTPγS binding researchgate.net.

Affinity and Selectivity Profiles

The affinity and selectivity of these compounds for the CB1 receptor have been characterized through competitive binding studies. The substitution pattern on the imidazolidine-2,4-dione core significantly influences binding affinity. For instance, 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one was found to possess one of the highest affinities for the human CB1 receptor within the tested series of hydantoin (B18101) and thiohydantoin derivatives nih.govacs.org.

Competitive binding studies with other derivatives such as DML20 (3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione) , DML21 (3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl)-imidazolidinedione) , and DML23 (3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione) indicated that they are selective ligands for cannabinoid CB1 receptors over CB2 receptors researchgate.net. In rat cerebellum homogenates, these compounds competitively inhibited the binding induced by a CB1 agonist, confirming their antagonist behavior at this receptor in native tissue researchgate.net.

| Compound | Receptor | Activity | pKb Value |

|---|---|---|---|

| DML20 | CB1 (rat cerebellum) | Neutral Antagonist | 6.11 ± 0.14 |

| DML21 | CB1 (rat cerebellum) | Neutral Antagonist | 6.25 ± 0.06 |

| DML23 | CB1 (rat cerebellum) | Neutral Antagonist | 5.74 ± 0.09 |

| DML20, DML21, DML23 | CB1 (human, in CHO cells) | Inverse Agonist | N/A |

Serotonin (B10506) Receptor and Transporter (SERT) Activity

The serotonin (5-HT) system, including its receptors and the serotonin transporter (SERT), is a critical target for drugs treating psychiatric disorders like depression and anxiety nih.gov. The imidazolidine-2,4-dione scaffold has been incorporated into the design of novel ligands for serotonergic targets researchgate.net. The level of serotonin in the central nervous system is regulated by SERT, which mediates the reuptake of serotonin from the synaptic cleft nih.gov.

Studies have explored the affinity of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione for the serotonin transporter nih.govnih.gov. The research indicates that many imidazolidine-2,4-dione derivatives exhibit a high affinity for 5-HT1A receptors, and some also show significant affinity for 5-HT2A receptors nih.gov.

A computer-aided ligand design study led to the synthesis of a series of 5-arylimidazolidine-2,4-dione derivatives intended to have dual affinity for the 5-HT1A receptor and SERT researchgate.net. Among the synthesized compounds, 5-(2-methoxyphenyl)-3-{1-[4-(3-chlorophenyl)piperazin-1-yl]methyl}-imidazolidine-2,4-dione was tested in the forced swim test in mice and showed a favorable antidepressant-like profile without affecting spontaneous locomotor activity researchgate.net. While direct data on this compound is not specified in these studies, the findings for related 5-aryl derivatives suggest that this chemical class is a promising scaffold for developing modulators of the serotonin system.

Affinity for 5-HT1A, 5-HT2A, and 5-HT7 Receptors

The serotonergic system, with its various receptor subtypes, is a critical target for therapeutic agents aimed at treating central nervous system disorders. Derivatives of imidazolidine-2,4-dione have demonstrated notable interactions with several of these receptors.

A significant body of research has shown that arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione exhibit high affinity for the serotonin 5-HT1A receptor, with binding affinities (Ki) reported in the nanomolar range (23–350 nM). nih.gov Certain derivatives within this class also display significant affinity for the 5-HT2A receptor. nih.gov In studies focused on creating dual-action compounds, a series of 5-arylimidazolidine-2,4-dione Mannich bases were specifically designed and tested for both 5-HT1A and 5-HT2A receptor affinity. nih.govresearchgate.net This dual affinity is considered a desirable profile for enhancing therapeutic efficacy in neuropsychiatric conditions. nih.gov While related heterocyclic structures have shown interactions with the 5-HT7 receptor, specific affinity data for this compound derivatives at this particular receptor are less extensively documented in the reviewed literature. aalto.fi

Dual-Targeting Approaches for Serotonin Transporter Inhibition

A key strategy in the development of modern antidepressants is the simultaneous modulation of serotonin receptors and the serotonin transporter (SERT). nih.gov The SERT protein is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating its availability. nih.gov

Anticancer and Antiproliferative Activities

The imidazolidine-2,4-dione scaffold is a versatile pharmacophore that has been extensively explored for its potential in oncology. rjpn.org Derivatives have demonstrated promising growth-inhibitory effects against a wide range of human cancer cell lines. rjpn.orgnih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, A549, MDA-MB-231, HepG2, HCT-116, MCF-7)

Derivatives of imidazolidine-2,4-dione have shown significant cytotoxic activity against various human cancer cell lines. Studies on 5,5-diphenylimidazolidine-2,4-dione derivatives, which share the core hydantoin ring, demonstrated potent anticancer activity against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cells. nih.govsigmaaldrich.com Other research has confirmed the antiproliferative effects of related derivatives against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. rjpn.orgnih.gov The activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several derivatives showing potency in the low micromolar range. nih.govnih.gov

Table 1: Antiproliferative Activity of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| 5,5-Diphenylimidazolidine-2,4-dione Derivative (Compound 16) | HeLa | Cervical | ~59 (Average) | nih.govsigmaaldrich.com |

| 5,5-Diphenylimidazolidine-2,4-dione Derivative (Compound 16) | A549 | Lung | ~59 (Average) | nih.govsigmaaldrich.com |

| 5,5-Diphenylimidazolidine-2,4-dione Derivative (Compound 16) | MDA-MB-231 | Breast | ~59 (Average) | nih.govsigmaaldrich.com |

| Thiazolidine-2,4-dione Derivative (TZ-10) | HepG2 | Liver | Moderate Activity | rjpn.org |

| Thiazolidine-2,4-dione Derivative (Compound 22) | HepG2 | Liver | 2.04 | nih.gov |

| Thiazolidine-2,4-dione Derivative (Compound 14a) | HCT-116 | Colon | >50 | plos.org |

| Thiazolidine-2,4-dione Derivative (Compound 22) | MCF-7 | Breast | 1.21 | nih.gov |

Mechanisms Involving Enzyme Inhibition (e.g., EGFR, VEGFR2, Histone Deacetylase, Topoisomerases)

The anticancer effects of these derivatives are often mediated by their ability to inhibit key enzymes involved in cancer cell growth and proliferation. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govsigmaaldrich.com Both EGFR and VEGFR2 are crucial for tumor growth, progression, and angiogenesis (the formation of new blood vessels). nih.govresearchgate.net

Certain 5,5-diphenylimidazolidine-2,4-dione derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR2, with IC50 values as low as 6.17 µM and 0.09 µM, respectively. nih.govsigmaaldrich.com This dual inhibition is a highly sought-after feature in anticancer drug design. Furthermore, related heterocyclic compounds, such as imidazole-2-thiones, have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells. tandfonline.com While histone deacetylase (HDAC) inhibition is a known anticancer strategy, specific studies detailing this mechanism for this compound derivatives were not prominent in the reviewed literature. researchgate.net

Induction of Apoptosis and Cellular Signaling Pathway Disruption

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. Derivatives of imidazolidine-2,4-dione have been shown to trigger this process through various signaling pathways. nih.govsigmaaldrich.com

Studies have demonstrated that treatment with these compounds leads to a significant increase in the percentage of apoptotic cells. nih.gov This is often achieved through a caspase-dependent pathway, involving the activation of key executioner enzymes like caspase-3/7 and initiator caspases. nih.govnih.gov The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest, for instance at the S phase, which prevents cancer cells from replicating and can subsequently lead to apoptosis. nih.gov The disruption of cellular signaling also involves the modulation of key apoptotic proteins, such as reducing the expression of anti-apoptotic proteins like Bcl-2. plos.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The core hydantoin structure and its analogs, such as thiazolidine-2,4-dione, are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com Research has focused on synthesizing and evaluating derivatives for their efficacy against a range of pathogenic microbes.

Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comscienceopen.com For example, 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, a structurally similar compound, was evaluated for its antimicrobial properties. mdpi.com Studies on various thiazolidine-2,4-dione derivatives show they can be particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the low µg/mL range. nih.govscienceopen.com

In addition to antibacterial effects, these compounds often possess antifungal activity. nanobioletters.comdovepress.com They have been tested against fungal isolates like Candida albicans, a common human pathogen. mdpi.comnanobioletters.com While the broader class of imidazoles is known to possess antiviral properties, specific antiviral studies focused on this compound derivatives are less common in the available literature. researchgate.net The antimicrobial mechanism is thought to involve the disruption of microbial cellular processes, though the exact targets can vary.

Table 2: Summary of Antimicrobial Activity for Imidazolidine-2,4-dione and Related Derivatives

| Activity Type | Target Organisms | Efficacy | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) | Weak to moderate; some derivatives show MIC values as low as 3.91 µg/mL. | nih.govmdpi.comscienceopen.com |

| Antibacterial | Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) | Generally weaker activity compared to Gram-positive bacteria, but some derivatives show moderate inhibition. | mdpi.comrsc.org |

| Antifungal | Candida albicans | Weak to moderate activity observed in several derivatives. | mdpi.comnanobioletters.com |

Efficacy against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of imidazolidine-2,4-dione have demonstrated notable antibacterial properties. Studies have shown that certain synthetic derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized imidazolidines containing a 1,3,4-oxadiazole (B1194373) moiety have shown enhanced activity against Escherichia coli when compared to standard antibiotics like gentamycin. asianpubs.org Thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, have also been investigated for their antibacterial effects against multidrug-resistant Staphylococcus aureus, showing promising minimum inhibitory concentrations (MIC). nih.gov

The antibacterial activity of these compounds is influenced by their specific structural features. For example, some thiazolidine-2,4-dione-based hybrids have shown good to limited activity against Gram-positive bacteria, with the most active compounds exhibiting MIC values as low as 3.91 mg/L. nih.gov However, in the same study, none of the tested compounds showed an inhibitory effect on the growth of the examined Gram-negative bacteria up to a concentration of 1000 mg/L. nih.gov

Interactive Table: Antibacterial Activity of Imidazolidine-2,4-dione Analogs

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-hydroxycoumarin | E. coli | 800 | mdpi.com |

| Indole-3-carbinol | E. coli | 800 | mdpi.com |

| 7-hydroxycoumarin | S. aureus | 200 | mdpi.com |

| Indole-3-carbinol | S. aureus | 400 | mdpi.com |

| Thiazolidine-2,4-dione derivative 1a | Multidrug-resistant S. aureus | 1-32 | nih.gov |

| Thiazolidine-2,4-dione derivative 2a | Multidrug-resistant S. aureus | 1-32 | nih.gov |

Activity against Fungal Strains

The antifungal potential of imidazolidine-2,4-dione derivatives has also been a focus of research. Certain 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives have exhibited significant antifungal activity against Saccharomyces cerevisiae, with MIC values ranging from 1 to 10 µg/mL. researchgate.net The activity of some of these derivatives was comparable to or even exceeded that of the standard antifungal drug ketoconazole. researchgate.net

In a broader context, imidazole-based compounds are known for their antifungal properties. Studies on other imidazole (B134444) derivatives have shown a range of MIC values against various Candida species, indicating that the core imidazole structure is a viable scaffold for the development of new antifungal agents. mdpi.com For instance, some (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have shown MIC values between 16 to 32 µg/mL against Candida albicans. nih.gov

Interactive Table: Antifungal Activity of Imidazolidine-2,4-dione Analogs

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Saccharomyces cerevisiae | 1-10 | researchgate.net |

| Imidazole derivative SAM3 | Candida spp. | 200 (mean) | mdpi.com |

| Imidazole derivative AM5 | Candida spp. | 312.5 (mean) | mdpi.com |

| Benzyl bromide derivative 1a | Candida albicans | 250 | dovepress.com |

Antiviral Potential against Various Viruses

Imidazolidinones and imidazolidine-2,4-diones are recognized as important classes of heterocyclic compounds with potent activity against several viruses, including dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.gov The antiviral mechanism of these compounds can vary; for example, some imidazolidinones inhibit HIV aspartic protease and can also act as CCR5 co-receptor antagonists. nih.gov

Research has also explored the activity of these compounds against other viruses. Pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71). nih.gov Furthermore, some imidazolidinones have been reported to possess dual activity against both HCV and dengue virus by inhibiting their respective proteases. nih.gov Structurally related thiazolide derivatives have also been shown to reduce the viral titer of dengue virus serotype 2 in cell culture models. brieflands.com The broad-spectrum antiviral potential of imidazole derivatives continues to be an active area of drug discovery. nih.gov

Antinociceptive and Anti-inflammatory Effects

Modulation of Pain Response in Preclinical Models

Derivatives of imidazolidine-2,4-dione have been evaluated for their ability to modulate pain responses in various preclinical models. In the acetic acid-induced writhing test, a model of visceral pain, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) significantly decreased the number of writhes in mice at doses of 100 and 200 mg/kg. mdpi.com At the highest dose, it also increased the latency to the first writhe. mdpi.com

The formalin test, which assesses both neurogenic and inflammatory pain, has also been used to evaluate these compounds. In the second (inflammatory) phase of the formalin test, IM-3 reduced paw licking time at doses of 100 and 200 mg/kg, suggesting an effect on inflammatory pain. mdpi.com However, it did not show a significant effect in the first (neurogenic) phase of the test. researchgate.net Some amide derivatives of imidazolidine-2,4-dione have also shown significant antinociceptive properties in the hot plate test, a model of acute thermal pain. nih.gov

Interactive Table: Antinociceptive Effects of Imidazolidine-2,4-dione Derivatives

| Compound | Test Model | Dose (mg/kg) | % Reduction in Writhing/Licking Time | Reference |

|---|---|---|---|---|

| IM-3 | Acetic Acid Writhing | 100 | 43.2% (writhing) | mdpi.com |

| IM-3 | Acetic Acid Writhing | 200 | 79.7% (writhing) | mdpi.com |

| IM-3 | Formalin Test (Phase 2) | 100 | 63.5% (licking time) | mdpi.com |

Inhibition of Inflammatory Mediators (e.g., COX-1/2, Pro-inflammatory Cytokines)

The anti-inflammatory effects of imidazolidine-2,4-dione derivatives are believed to be mediated, at least in part, by the inhibition of key inflammatory enzymes. A study on 5,5-diphenylimidazolidine-2,4-dione derivatives reported significant COX-2 inhibitory activity. nih.gov Several of the tested compounds showed high selectivity for COX-2 over COX-1, with IC50 values for COX-2 inhibition in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov Similarly, 5-thioxoimidazolidine-2-one derivatives have also been identified as potent inhibitors of both COX-1 and COX-2. nih.gov

The antinociceptive effects observed in some models, such as the second phase of the formalin test, are likely linked to these anti-inflammatory mechanisms. mdpi.com The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Antidiabetic Activity and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its role in the dephosphorylation of the insulin receptor makes it a key therapeutic target for managing type 2 diabetes and obesity. nih.govresearchgate.net Consequently, the inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity and lowering blood glucose levels. nih.gov The imidazolidine-2,4-dione scaffold, an isostere of thiazolidinedione, has emerged as a core structure for the development of novel PTP1B inhibitors. researchgate.net

Researchers have designed and synthesized various series of imidazolidine-2,4-dione derivatives, demonstrating their potential as PTP1B inhibitors. In one study, a series of novel imidazolidine-2,4-dione derivatives were developed and evaluated, showing a wide range of potent inhibitory activities with IC50 values from 0.57 μM to 172 μM. researchgate.net Another investigation focusing on 5-(substituted benzylidine) imidazolidine-2,4-dione derivatives reported compounds with IC50 values in the range of 1.5 μM to 9.5 μM. researchgate.net

Through computer-aided drug design (CADD) strategies, specific derivatives have been identified that show notable inhibitory ability and selectivity. nih.gov For instance, a compound designated as Comp#10, an imidazolidine-2,4-dione derivative, was found to have an IC50 value of 2.07 μM against PTP1B. nih.gov Molecular dynamics simulations of such compounds have helped to elucidate the inhibitory mechanism, suggesting that the binding of these inhibitors stabilizes the catalytic region of the PTP1B protein, making the catalytic sites less accessible. nih.gov These findings underscore the potential of the imidazolidine-2,4-dione framework as a basis for designing new, effective, and selective PTP1B inhibitors for antidiabetic therapy. nih.gov

Table 1: PTP1B Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

| Compound Class/Reference | Specific Derivative(s) | IC50 Value (μM) |

|---|---|---|

| Imidazolidine-2,4-dione Derivatives researchgate.net | Series of derivatives | 0.57 - 172 |

| 5-(Substituted benzylidine) imidazolidine-2,4-dione Derivatives researchgate.net | Series of derivatives | 1.5 - 9.5 |

| Imidazolidine-2,4-dione Derivative nih.gov | Comp#10 | 2.07 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides, which includes the endocannabinoid anandamide. nih.gov Inhibition of FAAH elevates the levels of these bioactive lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. This has established FAAH as a significant therapeutic target for pain and other central nervous system disorders.

The imidazolidine-2,4-dione scaffold has been identified as a promising template for the development of FAAH inhibitors. nih.gov A study evaluating a set of 58 derivatives based on imidazolidine-2,4-dione and the related 2-thioxoimidazolidin-4-one structures identified several compounds with interesting FAAH inhibitory activity. nih.gov Notably, the research demonstrated that specific substitutions on this core structure could yield potent FAAH inhibitors that are devoid of affinity for cannabinoid receptors (CB1 and CB2), which is a desirable characteristic for avoiding potential psychotropic side effects. nih.gov

Among the tested compounds, 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione was identified as an inhibitor with a pI50 value of 5.12. nih.gov Another related derivative, 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one, showed even greater potency with a pI50 of 5.94. nih.gov These studies confirm that the imidazolidine-2,4-dione structure is a viable starting point for designing novel FAAH inhibitors, with the potential for fine-tuning selectivity and potency through modifications at various positions on the heterocyclic ring. nih.gov

Table 2: FAAH Inhibitory Activity of Imidazolidine-2,4-dione and Related Derivatives

| Compound | pI50 | IC50 (μM) (Calculated) |

|---|---|---|

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione nih.gov | 5.12 | ~7.59 |

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one nih.gov | 5.94 | ~1.15 |

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Imidazolidine 2,4 Dione Derivatives

Impact of Substitutions on the Imidazolidine-2,4-dione Ring

Influence of Bromophenyl Group Position and Nature

The position of the bromo substituent on the C-5 phenyl ring of imidazolidine-2,4-dione derivatives significantly influences their biological activity. While direct comparative studies on the ortho-, meta-, and para-bromo isomers of 5-phenylimidazolidine-2,4-dione are not extensively documented in readily available literature, general principles from related series of anticonvulsant compounds suggest that the para-position is often favored for optimal activity. For instance, in a series of 4-bromophenyl substituted aryl semicarbazones, the 4-bromo substitution was found to be a key feature for anticonvulsant activity nih.gov.

The nature of the substituent on the phenyl ring is also crucial. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring, which in turn affects binding to biological targets. Studies on related heterocyclic compounds, such as thiazolidine-2,4-diones, have shown that electron-withdrawing groups on the phenyl ring can enhance certain biological activities researchgate.net. For example, in a series of 2,4(1H)-diarylimidazoles with anticonvulsant activity, compounds with a chloro or trifluoromethyl group (both electron-withdrawing) at the para-position of the phenyl ring demonstrated significant activity mdpi.com. This suggests that the 4-bromo substitution in 5-(4-Bromophenyl)imidazolidine-2,4-dione likely plays a key role in its pharmacological profile.

Table 1: Influence of Phenyl Ring Substitution on Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles Note: This table provides data for a related class of compounds to infer the potential importance of the 4-bromo substitution.

| Compound | R (Substitution on Phenyl Ring) | Anticonvulsant Activity (ED₅₀ mg/kg, MES test) |

| 10 | H | 61.7 |

| 13 | 4-OCH₃ | 46.8 |

| 17 | 4-CF₃ | 129.5 |

| 20 | 4-Cl | 136.7 |

Data sourced from a study on 2,4(1H)-diarylimidazoles, a related class of anticonvulsants. mdpi.com

Effects of N-Substitution on Biological Activity and Affinity